![molecular formula C18H17N3O2 B7714128 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide](/img/structure/B7714128.png)
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide
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Overview
Description
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide, commonly known as PPOP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PPOP is a member of the oxadiazole family, which is a class of heterocyclic compounds that have been widely studied for their biological and pharmacological properties.
Scientific Research Applications
PPOP has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, PPOP has been shown to have anticancer, antifungal, and antibacterial properties. In biochemistry, PPOP has been used as a fluorescent probe to study protein-ligand interactions. In materials science, PPOP has been used as a building block for the synthesis of novel polymers and materials.
Mechanism of Action
The mechanism of action of PPOP is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in cancer cells, fungi, and bacteria. PPOP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In fungi and bacteria, PPOP has been shown to inhibit the synthesis of key cell wall components, leading to cell death.
Biochemical and Physiological Effects:
PPOP has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In fungi and bacteria, PPOP has been shown to inhibit the synthesis of key cell wall components, leading to cell death. PPOP has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of PPOP is its versatility in various scientific fields, including medicinal chemistry, biochemistry, and materials science. PPOP is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one of the limitations of PPOP is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of PPOP, including the development of new synthetic methods, the investigation of its potential applications in drug discovery and materials science, and the exploration of its mechanism of action. One potential direction is the development of PPOP-based materials for use in drug delivery and tissue engineering. Another potential direction is the investigation of PPOP as a potential treatment for inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, PPOP is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PPOP has been shown to have anticancer, antifungal, and antibacterial properties, as well as anti-inflammatory and antioxidant properties. PPOP is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, its potential toxicity can limit its use in certain applications. There are several future directions for the study of PPOP, including the development of new synthetic methods and the investigation of its potential applications in drug discovery and materials science.
Synthesis Methods
The synthesis of PPOP involves a multi-step process that starts with the reaction of p-toluidine with ethyl chloroacetate to form N-ethyl-p-toluidine. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide. Finally, this compound is reacted with p-toluenesulfonyl chloride to form PPOP. The overall synthesis of PPOP is shown in Figure 1.
properties
IUPAC Name |
N-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-7-9-15(10-8-13)19-16(22)11-12-17-20-18(21-23-17)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDOWKQLJKCUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
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